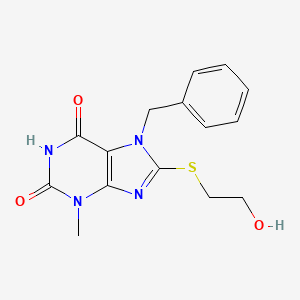

7-benzyl-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

7-Benzyl-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative with substitutions at the 3-, 7-, and 8-positions. The 3-position is occupied by a methyl group, the 7-position by a benzyl group, and the 8-position by a (2-hydroxyethyl)thio moiety. The benzyl group at N7 and the methyl group at N3 are common features in purine derivatives linked to receptor binding and metabolic stability, while the 8-(2-hydroxyethyl)thio substituent introduces a balance of hydrophilicity (via the hydroxyl group) and moderate lipophilicity (via the thioether) .

Properties

IUPAC Name |

7-benzyl-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c1-18-12-11(13(21)17-14(18)22)19(15(16-12)23-8-7-20)9-10-5-3-2-4-6-10/h2-6,20H,7-9H2,1H3,(H,17,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWENBXOYJLXWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCO)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-benzyl-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative with potential therapeutic applications. Its unique structure, featuring a benzyl group and a thioether functional group, suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C15H18N4O3S

- CAS Number : 332388-42-8

- Molecular Weight : 346.4 g/mol

The presence of both hydroxyl and thioether groups in its structure is significant for its biological activity. These functional groups may enhance solubility and binding affinity to various biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes involved in nucleotide metabolism. It may act as an inhibitor or modulator of key enzymes such as:

- Xanthine oxidase : Involved in purine degradation.

- Adenosine deaminase : Plays a role in adenosine metabolism.

These interactions can lead to alterations in purine levels, potentially affecting cellular signaling pathways and metabolic processes.

Anticancer Potential

Recent studies have focused on the anticancer properties of this compound. The compound has been tested against various cancer cell lines, demonstrating promising results:

| Cell Line | IC50 (µM) | Effects Observed |

|---|---|---|

| MCF7 (breast cancer) | 5.0 | Induced apoptosis and cell cycle arrest |

| NCI-H460 (lung cancer) | 7.5 | Significant reduction in cell viability |

| HepG2 (liver cancer) | 4.5 | Inhibition of proliferation |

These results suggest that the compound may possess selective cytotoxicity towards cancer cells while sparing normal cells.

Enzyme Inhibition Studies

The compound has also shown inhibitory effects on enzymes relevant to cancer metabolism:

| Enzyme Target | Inhibition (%) at 100 µM |

|---|---|

| Xanthine oxidase | 68% |

| Adenosine deaminase | 75% |

These findings indicate that the compound may influence metabolic pathways that are critical for tumor growth and survival.

Case Studies

-

Study on MCF7 Cells :

A study evaluated the effects of the compound on MCF7 breast cancer cells. Treatment with varying concentrations revealed that at an IC50 of 5 µM, there was a marked increase in apoptotic markers and cell cycle arrest at the G1 phase. -

Lung Cancer Model :

In vivo studies using NCI-H460 xenografts demonstrated that administration of the compound resulted in significant tumor shrinkage compared to control groups, supporting its potential as an effective anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of the target compound with structurally related analogs, focusing on substituent effects at key positions.

Substituent Effects at N3 (Position 3)

- Target Compound : 3-Methyl group.

- 3,7-Dimethyl (): This substitution pattern, combined with a dichlorophenylpiperazine group, showed high affinity for 5-HT6 and D2 receptors, highlighting the importance of N3 methylation in receptor interactions .

Key Insight : The methyl group at N3 in the target compound likely optimizes steric and electronic interactions compared to larger alkyl chains, as excessive bulk (e.g., isohexyl) may hinder binding .

Substituent Effects at N7 (Position 7)

- Target Compound : 7-Benzyl group.

- Analogues: 7-(3-Bromobenzyl) (Compound 1a): Substitution with electron-withdrawing groups (e.g., bromine) may enhance electrophilic interactions but reduce solubility .

Substituent Effects at C8 (Position 8)

- Target Compound : 8-(2-Hydroxyethyl)thio group.

- Analogues: 8-Phenyl (Compound 15): Aromatic substituents like phenyl enhance π-π stacking but reduce solubility, as seen in compound 15 (mp 164°C) . 8-(Isohexylthio) (): Branched alkyl thioethers (e.g., isopentylthio) improve lipophilicity but lack the hydroxyl group’s solubilizing effect . 8-(Hydroxymethyl) (Compound 1a): The hydroxymethyl group provides higher hydrophilicity than the target’s hydroxyethylthio, but the thioether’s sulfur atom may enhance metal-binding capabilities .

Research Findings and Implications

- Activity Modulation : The 8-position is critical for activity modulation. For example, replacing caffeine’s 8-methyl with pyridinyloxy groups abolished CNS activity but retained analgesia, suggesting substituent-dependent target effects .

- Synthetic Accessibility : The target compound’s 8-(2-hydroxyethyl)thio group can be synthesized via thioetherification, a reaction with higher yields (e.g., 72% in compound 73v) compared to sulfonyl or halogenated analogs .

- Receptor Affinity : 3,7-Dimethylpurine-2,6-diones with optimized C8 substituents (e.g., dichlorophenylpiperazine) show high receptor affinity, suggesting the target compound’s benzyl and hydroxyethylthio groups could be tailored for specific receptor targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.